
MK-1775
Vue d'ensemble
Description
Adavosertib, également connu sous ses codes de développement AZD1775 et MK-1775, est un candidat médicament anticancéreux expérimental. Il s'agit d'un inhibiteur de petite molécule de la tyrosine kinase WEE1, qui joue un rôle crucial dans la régulation du cycle cellulaire et la réparation des dommages à l'ADN. Adavosertib a montré une activité de sensibilisation antinéoplasique potentielle, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
In Vivo
Adavosertib has been studied in a number of in vivo models of cancer. In a mouse model of breast cancer, Adavosertib was found to inhibit tumor growth and metastasis, and to increase survival. Adavosertib has also been studied in a human xenograft model of prostate cancer, where it was found to inhibit tumor growth and increase survival.
In Vitro
Adavosertib has been studied in a variety of in vitro models of cancer. In a cell line model of breast cancer, Adavosertib was found to inhibit cell proliferation and induce apoptosis. In a cell line model of prostate cancer, Adavosertib was found to inhibit cell proliferation, induce apoptosis, and reduce cell migration.
Mécanisme D'action
Target of Action
Adavosertib, also known as MK-1775, is a potent and selective small-molecule inhibitor of Wee1 kinase . Wee1 is a tyrosine kinase that phosphorylates cyclin-dependent kinase 1 (CDK1, also known as CDC2) to inactivate the CDC2/cyclin B complex . This complex plays a crucial role in cell cycle regulation, particularly the transition from the G2 phase to mitosis .
Mode of Action
Adavosertib inhibits Wee1 kinase, which leads to a decrease in the inhibitory phosphorylation of its substrate, CDC2 . This inhibition of Wee1 results in the abrogation of the G2 DNA damage checkpoint, promoting mitotic entry and facilitating tumor cell death .
Biochemical Pathways
The primary biochemical pathway affected by Adavosertib is the cell cycle regulation pathway. By inhibiting Wee1, Adavosertib prevents the phosphorylation of CDC2, thereby disrupting the G2/M checkpoint. This disruption forces cells with damaged DNA to prematurely enter mitosis, leading to cell death .
Pharmacokinetics
The pharmacokinetics of Adavosertib are still under investigation. Studies have shown that its distribution to brain tumors may be limited, which could potentially affect its efficacy in treating certain types of cancers . More detailed pharmacokinetic studies are needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Adavosertib.
Result of Action
The primary result of Adavosertib’s action is the induction of premature mitosis in cells with damaged DNA, leading to cell death . This effect is particularly pronounced in p53-deficient tumor cells . In combination with other DNA-damaging agents, Adavosertib has been shown to enhance antitumor activity .
Action Environment
The efficacy of Adavosertib can be influenced by various environmental factors. For instance, it has been shown to act synergistically with other DNA-damaging agents, such as gemcitabine, to enhance antitumor effects . The distribution of adavosertib across the blood-brain barrier may limit its effectiveness in treating brain tumors
Activité Biologique
Adavosertib has been found to inhibit cell proliferation and induce apoptosis in a variety of in vitro and in vivo models of cancer. Additionally, Adavosertib has been found to inhibit tumor growth and metastasis in mouse models of cancer.
Biochemical and Physiological Effects
Adavosertib has been found to inhibit the activity of Adavosertib9, leading to the inhibition of gene expression and the inhibition of cell proliferation and the induction of apoptosis. Additionally, Adavosertib has been found to inhibit tumor growth and metastasis in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Adavosertib has a number of advantages for use in laboratory experiments. Adavosertib is an orally available, small molecule inhibitor of Adavosertib9, which makes it easy to use in a variety of in vitro and in vivo experiments. Additionally, Adavosertib has been found to inhibit tumor growth and metastasis in mouse models of cancer, making it a useful tool for studying the effects of Adavosertib9 inhibition in cancer models.
However, there are also some limitations to using Adavosertib in laboratory experiments. Adavosertib is a relatively new compound, and its effects on other cell types and pathways have yet to be fully explored. Additionally, Adavosertib is an expensive compound, which may limit its use in some laboratory experiments.
Orientations Futures
For research on Adavosertib include exploring its effects on other cell types and pathways, as well as its potential use in combination with other drugs or therapies. Additionally, further research is needed to explore the potential of Adavosertib as a therapeutic agent for the treatment of a variety of cancers. Other future directions include exploring the potential of Adavosertib as a tool for studying the effects of Adavosertib9 inhibition in other diseases, such as neurodegenerative diseases. Finally, further research is needed to explore the potential of Adavosertib as a biomarker for predicting cancer prognosis and treatment response.
Applications De Recherche Scientifique
Chemistry: Adavosertib serves as a valuable tool for studying cell cycle regulation and DNA damage repair mechanisms.
Biology: It is used to investigate the role of WEE1 kinase in cellular processes and its implications in cancer biology.
Medicine: Adavosertib is being evaluated in clinical trials for its efficacy in treating various cancers, including ovarian, pancreatic, and head and neck cancers. .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
MK-1775 is a potent and selective ATP-competitive inhibitor of the Wee1 kinase . It inhibits Wee1 (IC50 = 5.2 nM) in cell-free assays . It inhibits the phosphorylation of CDC2 at Tyr15 (CDC2Y15), a direct substrate of Wee1 kinase in cell-based assays .
Cellular Effects
This compound treatment leads to the inhibition of Wee1 kinase and reduced inhibitory phosphorylation of its substrate Cdc2 . This compound, when dosed with chemotherapy, abrogates the checkpoint arrest to promote mitotic entry and facilitates tumor cell death . This compound–induced DNA damage occurs without added chemotherapy or radiation in S-phase cells and relies on active DNA replication .
Molecular Mechanism
This compound works by inhibiting the Wee1 kinase, a critical component of the G2/M cell-cycle checkpoint control . This inhibition results in premature mitotic entry and cell death . This compound has been tested in preclinical and clinical studies of human carcinoma to enhance the cytotoxic effect of DNA-damaging agents .
Temporal Effects in Laboratory Settings
This compound treatment at clinically relevant concentrations leads to unscheduled entry into mitosis and initiation of apoptotic cell death in all sarcomas tested . In this compound-treated cells, CDC2 activity was enhanced, as determined by decreased inhibitory phosphorylation of tyrosine-15 residue and increased expression of phosphorylated histone H3, a marker of mitotic entry .
Dosage Effects in Animal Models
Following a single this compound dose of 50 mg/kg in nude mice, time to maximum blood concentration was 1.0 hours, AUC was 29.8 microM·h, and Cmax was 7.8 microM in whole blood and 0.24 microM in brain parenchyma .
Transport and Distribution
The pharmacokinetics of this compound have been studied in Asian patients with advanced solid tumors . Exposure to adavosertib, as determined by pharmacokinetic analysis, in Asian patients was higher than that previously seen in Western patients .
Subcellular Localization
This compound is a small molecule inhibitor of the tyrosine kinase WEE1 . It inhibits Wee1 (IC50 = 5.2 nM) in cell-free assays . It inhibits the phosphorylation of CDC2 at Tyr15 (CDC2Y15), a direct substrate of Wee1 kinase in cell-based assays . This suggests that this compound is likely to be localized in the cell where Wee1 kinase and CDC2 are present, which is in the cytoplasm and nucleus.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse d'Adavosertib implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau pyrazolo[3,4-d]pyrimidin-3-one, suivie de l'introduction de divers substituants pour obtenir la structure finale. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir les transformations chimiques souhaitées.
Méthodes de production industrielle : La production industrielle d'Adavosertib suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité, le rendement et la pureté. Cela implique l'utilisation de réacteurs à grande échelle, un contrôle précis des paramètres de réaction et des techniques de purification telles que la cristallisation et la chromatographie pour obtenir de l'Adavosertib de haute pureté adapté à l'usage pharmaceutique .
Analyse Des Réactions Chimiques
Types de réactions : Adavosertib subit diverses réactions chimiques, notamment :
Oxydation : Adavosertib peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier certains groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution peuvent introduire différents substituants dans la structure de base.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles ou des électrophiles dans des conditions contrôlées.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, modifiant les propriétés pharmacologiques d'Adavosertib .
4. Applications de la recherche scientifique
Chimie : Adavosertib sert d'outil précieux pour étudier la régulation du cycle cellulaire et les mécanismes de réparation des dommages à l'ADN.
Biologie : Il est utilisé pour étudier le rôle de la kinase WEE1 dans les processus cellulaires et ses implications dans la biologie du cancer.
Médecine : Adavosertib est évalué dans des essais cliniques pour son efficacité dans le traitement de divers cancers, notamment les cancers de l'ovaire, du pancréas et de la tête et du cou. .
5. Mécanisme d'action
Adavosertib exerce ses effets en inhibant sélectivement la tyrosine kinase WEE1. La kinase WEE1 phosphoryle et inactive la kinase 1 dépendante de la cycline (CDK1), empêchant la cellule d'entrer en mitose jusqu'à ce que les dommages à l'ADN soient réparés. En inhibant WEE1, Adavosertib perturbe ce point de contrôle, conduisant à une entrée mitotique prématurée et à la mort cellulaire dans les cellules cancéreuses présentant des mécanismes de réparation de l'ADN défectueux. Ce mécanisme rend Adavosertib particulièrement efficace contre les tumeurs présentant une instabilité génomique élevée .
Composés similaires :
AZD1775 : Un autre nom pour Adavosertib, utilisé de manière interchangeable dans la recherche.
This compound : Un autre code de développement pour Adavosertib.
Autres inhibiteurs de WEE1 : Des composés tels que PD0166285 et this compound (un autre code pour Adavosertib) ciblent également la kinase WEE1, mais peuvent différer en termes de puissance, de sélectivité et de propriétés pharmacocinétiques.
Unicité : Adavosertib se distingue par sa haute sélectivité et sa puissance en tant qu'inhibiteur de WEE1. Sa capacité à sensibiliser les cellules cancéreuses aux agents endommageant l'ADN et son efficacité dans les thérapies combinées en font un candidat unique et prometteur dans le domaine de la thérapie anticancéreuse ciblée .
Propriétés
IUPAC Name |
1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N8O2/c1-5-13-34-25(36)21-18-28-26(29-19-9-11-20(12-10-19)33-16-14-32(4)15-17-33)31-24(21)35(34)23-8-6-7-22(30-23)27(2,3)37/h5-12,18,37H,1,13-17H2,2-4H3,(H,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWJAKQVGHWELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241868 | |
| Record name | Adavosertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955365-80-7 | |
| Record name | MK 1775 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955365-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MK 1775 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955365807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-1775 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11740 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adavosertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADAVOSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2T6HJX3I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


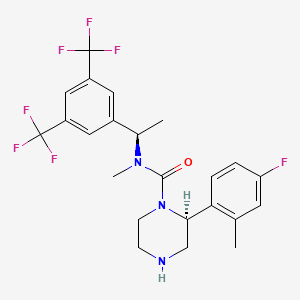

![1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methylpiperidine malate](/img/structure/B1683829.png)
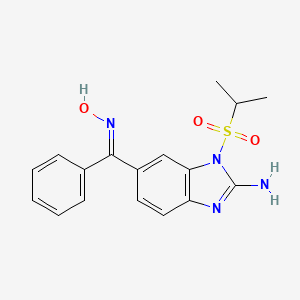
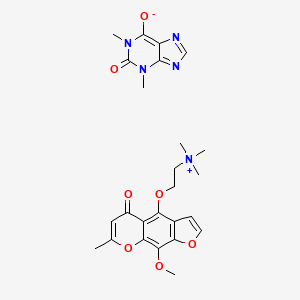
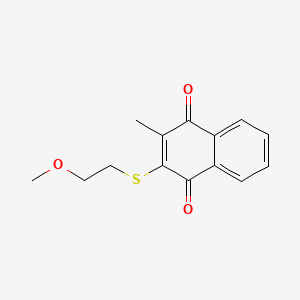
![3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B1683837.png)
![6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1683838.png)
![N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide](/img/structure/B1683840.png)
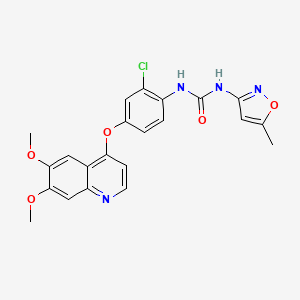
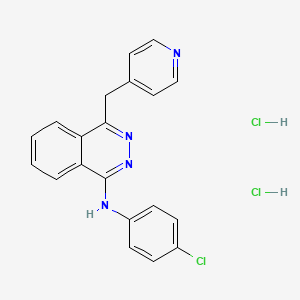
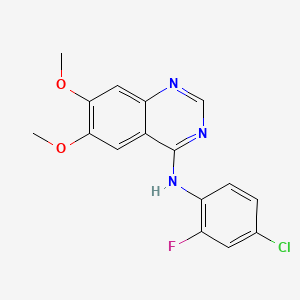
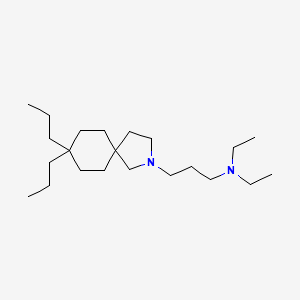
![3-[(4-{1-[2-(4-Aminophenyl)-2-Oxoethyl]-1h-Benzimidazol-2-Yl}-1,2,5-Oxadiazol-3-Yl)amino]propanenitrile](/img/structure/B1683846.png)
